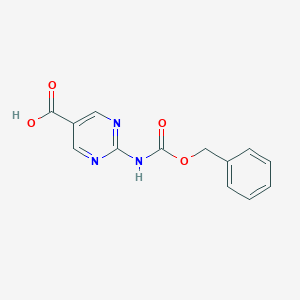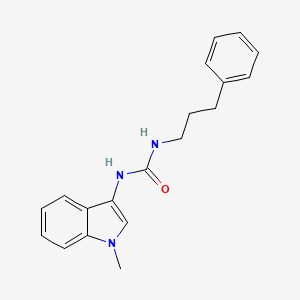![molecular formula C18H16Cl2N4OS B2548382 3-[5-(アリルスルファニル)-4-メチル-4H-1,2,4-トリアゾール-3-イル]-1-(2,4-ジクロロベンジル)-2(1H)-ピリジノン CAS No. 477853-19-3](/img/structure/B2548382.png)
3-[5-(アリルスルファニル)-4-メチル-4H-1,2,4-トリアゾール-3-イル]-1-(2,4-ジクロロベンジル)-2(1H)-ピリジノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a triazole ring with an allylsulfanyl and dichlorobenzyl substituent, offering distinct chemical and biological properties.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological studies, it can be used to explore interactions with various biological targets due to its unique structure.
Medicine
In medicine, researchers investigate its potential as a drug candidate, particularly for its antifungal and antibacterial properties.
Industry
In industry, this compound can be used in the development of new materials, particularly those requiring robust heterocyclic frameworks.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone typically involves the following steps:
Formation of the Triazole Ring: : Starting with an appropriate hydrazine derivative, the triazole ring is formed through cyclization reactions with appropriate precursors.
Substitution with Allylsulfanyl:
Attachment of Dichlorobenzyl Group: : The dichlorobenzyl group is introduced through nucleophilic substitution reactions.
Formation of the Pyridinone Core: : This final step involves the cyclization of the intermediate compounds to form the pyridinone core.
Industrial Production Methods
For industrial-scale production, these reactions can be optimized for efficiency and yield by:
Choosing appropriate catalysts: to accelerate reactions.
Using continuous flow reactors: for better control over reaction conditions.
Implementing purification steps: such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: : The allylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: : The compound can be reduced to modify specific functional groups.
Substitution: : Halogen atoms in the dichlorobenzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide for oxidation reactions.
Reducing agents: : Like sodium borohydride for reduction reactions.
Substitution reagents: : Including alkyl halides or other nucleophiles for substitution reactions.
Major Products
Oxidation products: : Sulfoxides and sulfones.
Reduction products: : Various reduced forms of the parent compound.
Substitution products: : Derivatives with different substituents on the benzyl ring.
作用機序
Mechanism
The compound exerts its effects by interacting with specific molecular targets within cells. This interaction often involves binding to enzyme active sites or receptors, inhibiting or modulating their activity.
Molecular Targets and Pathways
Molecular targets may include enzymes involved in essential biological processes. Pathways affected by the compound include those critical to cell growth and survival, making it a potential candidate for therapeutic interventions.
類似化合物との比較
Comparison with Other Compounds
3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone stands out due to its unique combination of a triazole ring and pyridinone core, which is not commonly found in similar compounds.
List of Similar Compounds
3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Similar but with an ethyl group instead of an allyl group.
3-[5-(methylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Contains a methyl group instead of allyl.
3-[5-(propylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : Features a propyl group in place of allyl.
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-3-9-26-18-22-21-16(23(18)2)14-5-4-8-24(17(14)25)11-12-6-7-13(19)10-15(12)20/h3-8,10H,1,9,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPGKHZPUZXPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=C)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2548307.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2548308.png)

![1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione](/img/structure/B2548313.png)

![2-(5-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid](/img/structure/B2548315.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2548319.png)
![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2548320.png)

